tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride
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Overview
Description
tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino groups are protected using tert-butyl groups to prevent unwanted reactions.
Chiral Resolution: The compound is resolved into its (3R,4S) enantiomer using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential biological activity and as a precursor to bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate dihydrochloride
- (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate benzyl ester
Uniqueness
tert-Butyl(3S,4R)-3,4-diaminopyrrolidine-1-carboxylatehydrochloride is unique due to its specific chiral configuration and the presence of tert-butyl protecting groups. These features make it particularly useful in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;/h6-7H,4-5,10-11H2,1-3H3;1H/t6-,7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGIBVHYJXAUFQ-UKMDXRBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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